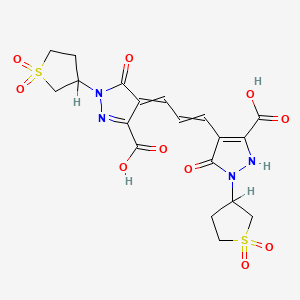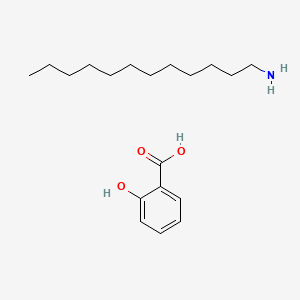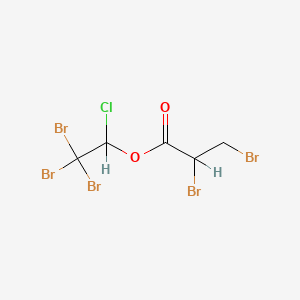
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is a halogenated organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate typically involves the halogenation of precursor compounds under controlled conditions. One common method includes the reaction of 2,3-dibromopropionic acid with 2,2,2-tribromo-1-chloroethanol in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated products.
Oxidation Reactions: Oxidative conditions can lead to the formation of more oxidized derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated derivatives, while reduction and oxidation reactions produce less or more oxidized forms of the original compound.
Scientific Research Applications
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into target molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Tribromo-1-chloroethanol
- 2,3-Dibromopropionic acid
- 2,2,2-Tribromoethanol
Uniqueness
2,2,2-Tribromo-1-chloroethyl 2,3-dibromopropionate is unique due to its specific combination of bromine and chlorine atoms, which confer distinct reactivity and properties
Properties
CAS No. |
59866-72-7 |
|---|---|
Molecular Formula |
C5H4Br5ClO2 |
Molecular Weight |
531.06 g/mol |
IUPAC Name |
(2,2,2-tribromo-1-chloroethyl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C5H4Br5ClO2/c6-1-2(7)3(12)13-4(11)5(8,9)10/h2,4H,1H2 |
InChI Key |
NGCYKKQMUGJOQS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)OC(C(Br)(Br)Br)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



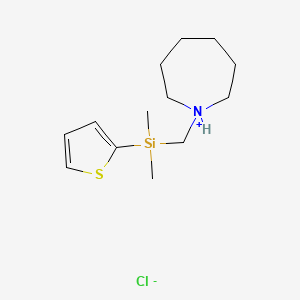
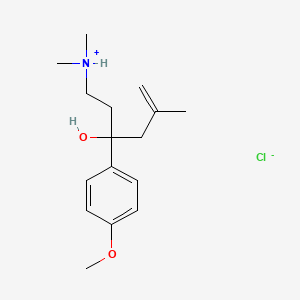


![3-[[2-Chloro-4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13757966.png)
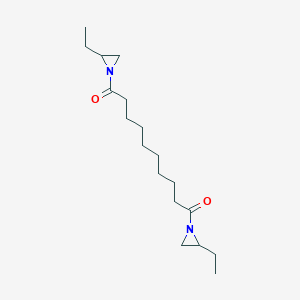
![3-Benzo[1,3]dioxol-5-yl-benzoic acid ethyl ester](/img/structure/B13757968.png)
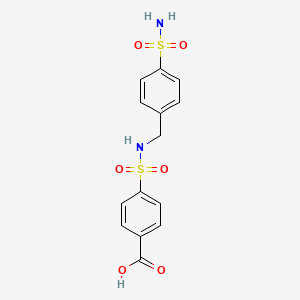
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
